molecular formula C7H4Cl2F3N B13139932 3,4-Dichloro-2-(trifluoromethyl)aniline

3,4-Dichloro-2-(trifluoromethyl)aniline

Cat. No.: B13139932
M. Wt: 230.01 g/mol
InChI Key: WRHGPXDERSRCOC-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(trifluoromethyl)aniline typically involves the halogenation of p-chlorobenzotrifluoride followed by an ammoniation reaction. The process begins with the chlorination of p-chlorobenzotrifluoride using chlorine gas in the presence of iron and ferric chloride as catalysts. The reaction is conducted at elevated temperatures to ensure complete halogenation. The resulting product is then subjected to ammoniation, where ammonia is introduced to replace the halogen atoms with amino groups, yielding this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted anilines.

    Oxidation Reactions: Products include nitro compounds and other oxidized derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

3,4-Dichloro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 3,5-Dichloro-4-(trifluoromethyl)aniline
  • 2,4-Dichloro-6-(trifluoromethyl)aniline

Comparison: 3,4-Dichloro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

3,4-dichloro-2-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2

InChI Key

WRHGPXDERSRCOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)Cl)Cl

Origin of Product

United States

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